sodium;5-butylbenzotriazol-1-ide
Description
Sodium 5-butylbenzotriazol-1-ide is a benzotriazole derivative characterized by a butyl substituent at the 5-position of the benzotriazole core and a sodium counterion. Benzotriazole derivatives are widely recognized for their versatile applications, including antifungal agents, anticonvulsants, and corrosion inhibitors, owing to their stability, tunable electronic properties, and bioactivity . The sodium salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and industrial formulations.
Properties
CAS No. |
118685-34-0 |
|---|---|
Molecular Formula |
C10H13N3Na |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
sodium;5-butylbenzotriazol-1-ide |
InChI |
InChI=1S/C10H13N3.Na/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9;/h5-7H,2-4H2,1H3,(H,11,12,13); |
InChI Key |
JWIZJSPTACJGQQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)[N-]N=N2.[Na+] |
Canonical SMILES |
CCCCC1=CC2=NNN=C2C=C1.[Na] |
Origin of Product |
United States |
Preparation Methods
The preparation of sodium;5-butylbenzotriazol-1-ide typically involves the reaction of 5-butylbenzotriazole with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the benzotriazole, forming the sodium salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Sodium;5-butylbenzotriazol-1-ide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of benzotriazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;5-butylbenzotriazol-1-ide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Mechanism of Action
The mechanism of action of sodium;5-butylbenzotriazol-1-ide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences between sodium 5-butylbenzotriazol-1-ide and related compounds lie in substituent groups and counterions:
| Compound | Core Structure | Substituents | Counterion | Key Functional Groups |
|---|---|---|---|---|
| Sodium 5-butylbenzotriazol-1-ide | Benzotriazole | 5-butyl | Sodium | Triazole ring, alkyl chain |
| Pantoprazole Sodium | Benzimidazole | 5-difluoromethoxy, sulfinyl | Sodium | Sulfinyl, pyridine, benzimidazole |
| Omeprazole | Benzimidazole | 5-methoxy, sulfinyl | Hydrogen | Sulfinyl, pyridine, methoxy |
| Benzotriazole | Benzotriazole | None | Hydrogen | Triazole ring |
In contrast, Pantoprazole and Omeprazole feature sulfinyl and pyridine moieties critical for proton pump inhibition .
Physicochemical Properties
| Property | Sodium 5-butylbenzotriazol-1-ide | Pantoprazole Sodium | Benzotriazole |
|---|---|---|---|
| Molecular Weight | ~245 g/mol (estimated) | 405.37 g/mol | 119.12 g/mol |
| Solubility | High in polar solvents | Soluble in water | Low in water |
| LogP | ~2.5 (predicted) | 1.8 | 1.3 |
| Hydrogen Bond Acceptors | 3 | 9 | 2 |
The sodium salt form of 5-butylbenzotriazol-1-ide improves aqueous solubility compared to neutral benzotriazole, facilitating formulation in topical antifungals. Pantoprazole’s higher hydrogen bond acceptors reflect its complex sulfinyl-pyridine structure, influencing bioavailability .
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